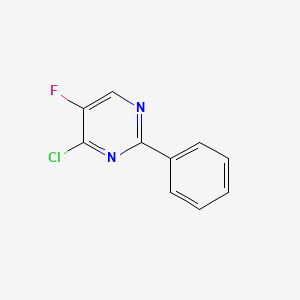

4-Chloro-5-fluoro-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFONSMUUNYHUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 5 Fluoro 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the 4-Chloro-5-fluoro-2-phenylpyrimidine core. In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. wuxiapptec.com The pyrimidine ring inherently activates the C2, C4, and C6 positions towards nucleophilic attack. baranlab.org The regioselectivity of these reactions on substituted pyrimidines can be sensitive to the electronic and steric nature of both the substituents on the ring and the incoming nucleophile. wuxiapptec.comwuxiapptec.com

Amination Reactions and Mechanistic Investigations

The introduction of amino groups onto the pyrimidine scaffold is a crucial transformation, often leading to compounds with significant biological activity. Amination of this compound typically proceeds via displacement of the chloride at the C4 position. A Chinese patent describes a method for preparing 2-methoxy-4-amino-5-fluoropyrimidine from 2-methoxy-4-chloro-5-fluoropyrimidine by reaction with ammonia, highlighting the C4 position's reactivity. google.com

ANRORC Mechanism Studies

While direct SNAr is a common pathway, amination of pyrimidines, especially with powerful nucleophiles like metal amides in liquid ammonia, can also proceed through an alternative mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). baranlab.org This mechanism involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent ring closure occurs with the expulsion of a different atom than the original leaving group, often leading to isotopic scrambling if labeled atoms are used. baranlab.org Studies on substituted pyrimidines have used isotope labeling to demonstrate that one of the ring's nitrogen atoms can be displaced, a key piece of evidence for the ANRORC pathway. baranlab.org

Hetaryne and Direct SNAr Pathways

Another potential, though less common, mechanism involves the formation of a hetaryne intermediate. However, for many pyrimidine substitutions, this pathway is often ruled out in favor of direct SNAr or ANRORC mechanisms. baranlab.org The direct SNAr pathway, involving the formation of a Meisenheimer complex, is generally the most accepted route for the reaction of 4-chloro-5-fluoropyrimidines with a wide range of amine nucleophiles under typical laboratory conditions. mdpi.com Kinetic studies on related systems, such as 2-chloro-5-nitropyrimidine, suggest the reaction mechanism can be borderline between a concerted and a stepwise pathway, influenced by the nature of the nucleophile. researchgate.net

Reactivity of Halogen Substituents (Chloro and Fluoro)

In polyhalogenated pyrimidines, the regioselectivity of nucleophilic substitution is determined by the position of the halogen on the ring. The C2, C4, and C6 positions of the pyrimidine ring are electronically activated for nucleophilic attack, whereas the C5 position is significantly less so. baranlab.org For this compound, the chlorine atom is at the highly activated C4 position, while the fluorine atom is at the less reactive C5 position.

Therefore, in SNAr reactions, the chloride at C4 is the active leaving group. The fluorine atom at C5 primarily functions as a potent electron-withdrawing group, which further increases the electrophilicity of the adjacent C4 carbon, making it more susceptible to nucleophilic attack. This reactivity pattern is well-established, with the general order of reactivity for halogens in activated SNAr reactions often being F > Cl, but this is superseded by the positional activation of the pyrimidine ring. researchgate.netnih.gov Syntheses of 4-amino-5-fluoropyrimidines consistently show the displacement of a C4-chloro group in the presence of a C5-fluoro group, confirming this selectivity. google.comnih.govnih.gov

| Position | Substituent | Reactivity in SNAr | Primary Role |

|---|---|---|---|

| C4 | Chloro | High | Leaving Group |

| C5 | Fluoro | Low | Activating Group |

Derivatization Reactions for Structural Diversification

The this compound core is a versatile building block for creating a diverse range of more complex molecules. Beyond the SNAr reactions that replace the C4-chloro group, other derivatization methods can be employed. For instance, methods used for the derivatization of analogous compounds, such as 5-fluorouracil (B62378), involve reactions with reagents like 4-bromomethyl-7-methoxycoumarin (B43491) for analytical purposes. nih.gov The synthesis of various 4-substituted pyrimidines demonstrates the utility of the halogenated core in building diverse chemical libraries. mdpi.com

Catalytic Transformations Involving the Pyrimidine Ring

The chloro substituent at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental for structural diversification.

Key catalytic reactions applicable to this system include:

Suzuki-Miyaura Coupling : This reaction couples the pyrimidine with boronic acids or esters to form biaryl or aryl-vinyl compounds. nih.gov Studies on dihalopyridines and dihalopyrimidines have shown that C4-selective Suzuki couplings can be achieved with high efficiency, preserving the halogen at other positions for subsequent reactions. researchgate.net

Sonogashira Coupling : This involves the coupling of the pyrimidine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to yield substituted alkynylpyrimidines. wuxibiology.com This reaction is a powerful tool for extending the carbon framework.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds by coupling the pyrimidine with a wide range of primary and secondary amines. wuxiapptec.comnih.gov It offers an alternative to classical SNAr amination, often with broader substrate scope and milder conditions. Selective Buchwald-Hartwig amination has been demonstrated on dihalo-heterocycles, allowing for the controlled functionalization of specific positions. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Chloro-5-fluoro-2-phenylpyrimidine. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the protons of the phenyl ring and the single proton on the pyrimidine (B1678525) ring. The protons on the phenyl group, typically found in the aromatic region (δ 7.0-8.5 ppm), would likely appear as a complex multiplet due to spin-spin coupling. The proton at the C6 position of the pyrimidine ring is expected to show a characteristic chemical shift, influenced by the adjacent electronegative nitrogen and chlorine atoms.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | |

| Pyrimidine-H6 | 8.5 - 8.8 | Doublet | J(H-F) ≈ 2-4 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atoms of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), while the pyrimidine ring carbons will have their own characteristic shifts. The carbon atoms directly bonded to chlorine and fluorine will exhibit significant downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling |

| Pyrimidine-C2 (C-Ph) | 160 - 165 | |

| Pyrimidine-C4 (C-Cl) | 155 - 160 | Doublet, ¹J(C-F) |

| Pyrimidine-C5 (C-F) | 145 - 150 | Doublet, ²J(C-F) |

| Pyrimidine-C6 | 115 - 120 | Doublet, ³J(C-F) |

| Phenyl-C1' (ipso) | 135 - 140 | |

| Phenyl-C2'/C6' (ortho) | 128 - 132 | |

| Phenyl-C3'/C5' (meta) | 129 - 133 | |

| Phenyl-C4' (para) | 130 - 135 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom at the C5 position of the pyrimidine ring. The chemical shift of this fluorine atom will be characteristic of its electronic environment. Furthermore, this signal will likely appear as a doublet due to coupling with the adjacent proton at C6.

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrimidine-F5 | -120 to -140 | Doublet | J(F-H) ≈ 2-4 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would help in assigning the protons within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range). This is particularly useful for identifying quaternary carbons and confirming the connection between the phenyl and pyrimidine rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. The isotopic pattern of the molecular ion peak will also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Interactive Data Table: Predicted ESI-MS Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 225.0381 | Protonated molecule (for ¹²C₁₀¹H₇³⁵Cl¹⁹F¹⁴N₂) |

| [M+Na]⁺ | 247.0199 | Sodium adduct (for ¹²C₁₀¹H₆³⁵Cl¹⁹F¹⁴N₂Na) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₆ClFN₂), HRMS analysis is essential to confirm its elemental makeup. The technique provides an experimental mass that can be compared against the calculated theoretical mass. The close agreement between these two values serves as strong evidence for the compound's identity. The presence of chlorine results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum, further corroborating the structure.

Table 1: Illustrative HRMS Data for this compound (Note: The following data is theoretical and for illustrative purposes, as specific experimental results were not found in the reviewed scientific literature.)

| Ion Adduct | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 225.0229 | 225.0231 | 0.9 |

| [M+Na]⁺ | 247.0048 | 247.0050 | 0.8 |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features. These include C-H stretching vibrations from the phenyl ring, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings, and the distinctive C-Cl and C-F stretching frequencies. The unique fingerprint region of the spectrum provides a holistic signature of the molecule.

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: These are generalized frequency ranges. Specific experimental data for this compound is not publicly available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=N (Pyrimidine) | Stretching | 1650 - 1550 |

| C-F | Stretching | 1400 - 1000 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing and hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed model of the molecular and crystal structure. This would unequivocally confirm the connectivity of the atoms and reveal the conformation of the phenyl group relative to the pyrimidine ring. As of this writing, no public crystallographic data for this specific compound appears to be available in crystallographic databases.

Chromatographic Methods for Purity Assessment (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate the target compound from any impurities, starting materials, or by-products from the synthesis.

These methods work by passing a solution of the sample through a column packed with a stationary phase. Different components in the mixture interact with the stationary phase to varying degrees and are thus separated. A detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is used to quantify the separated components. A high-purity sample of this compound would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. LC-MS provides the added benefit of confirming the mass of the main peak and identifying the mass of any minor impurity peaks.

Table 3: Illustrative Purity Assessment Data for this compound by UPLC (Note: The data presented is a hypothetical example to illustrate the output of a chromatographic analysis.)

| Peak Number | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 3.45 | 99.85 | This compound |

| 2 | 2.89 | 0.10 | Unknown Impurity |

| 3 | 4.12 | 0.05 | Unknown Impurity |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems.

While specific DFT studies on 4-chloro-5-fluoro-2-phenylpyrimidine are not prominent, research on analogous compounds such as 4-Phenylpyrimidine (4-PPy) offers significant insights. researchgate.net In such studies, the geometry of the molecular structure is optimized using DFT at a specific level of theory, for instance, B3LYP/6-311++G(d,p), to find the most stable conformer. researchgate.net This process determines the most energetically favorable three-dimensional arrangement of the atoms, which is crucial for understanding the molecule's reactivity and interactions. Through conformational analysis, the most stable conformer can be identified, providing a foundational understanding of its structural properties. researchgate.net

The electronic properties of a molecule are critical to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For the related compound 4-Phenylpyrimidine, DFT calculations have been used to determine these properties. researchgate.net The HOMO and LUMO molecular orbital distributions for 4-PPy were found to be consistent across the gas phase and various solvents. researchgate.net The energy gap is a key determinant of molecular reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netyoutube.com Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and conjugative interactions within the molecule.

Table 1: Calculated Quantum Chemical Descriptors for the Analogous Compound 4-Phenylpyrimidine researchgate.net

| Parameter | Gas Phase | Water | DMSO | Ethanol | Methanol |

| HOMO (eV) | -6.8208 | -6.8213 | -6.8213 | -6.8213 | -6.8213 |

| LUMO (eV) | -1.8362 | -1.8370 | -1.8370 | -1.8370 | -1.8370 |

| Energy Gap (eV) | 4.9846 | 4.9843 | 4.9843 | 4.9843 | 4.9843 |

This data pertains to 4-Phenylpyrimidine, an analogue of this compound.

Molecular Docking and Dynamics Simulations in Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely used in drug design to understand how a ligand, such as a pyrimidine (B1678525) derivative, might interact with a protein's active site. researchgate.net For instance, various pyrimidine-based compounds have been docked into the binding pocket of the Bcl-2 receptor to predict their interaction modes. mdpi.com Such studies provide detailed views of drug-receptor interactions, guiding the design of more potent and selective inhibitors for therapeutic targets like Focal Adhesion Kinase (FAK) or Bcl-2. researchgate.netmdpi.com The insights gained from these simulations, including binding affinities and key interactions with amino acid residues, are crucial for rational drug design. mdpi.com

Cheminformatics and Bioinformatics Approaches in Compound Prioritization

Cheminformatics and bioinformatics are essential disciplines in modern drug discovery for managing and analyzing vast datasets of chemical and biological information. These approaches help in prioritizing compounds for further experimental testing. By building databases of compounds with their associated biological activities, researchers can develop structure-activity relationship (SAR) models. nih.gov For pyrimidine derivatives, these methods can be used to screen large virtual libraries and identify candidates with a high probability of being active against a specific biological target. mdpi.com This prioritization process significantly accelerates the discovery of new lead compounds. researchgate.net

In Silico Prediction of Molecular Properties for Lead Optimization

In silico methods are instrumental in the lead optimization phase of drug discovery, where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For fluorinated pyrimidine derivatives, computational tools can predict key properties such as lipophilicity (XlogP), solubility, and potential for metabolism. nih.govresearchgate.net For example, a series of 5-fluoro-4,6-dialkoxypyrimidine GPR119 modulators were discovered and optimized for their in vitro agonist activity using such computational approaches. nih.gov These predictions help guide synthetic chemistry efforts toward analogues with improved drug-like characteristics. nih.gov

Table 2: Predicted Properties of Related Chloro-Fluoro-Pyrimidines

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP |

| 4-chloro-5-fluoro-2-methylpyrimidine | C5H4ClFN2 | 146.0047 | 1.7 |

| 4-chloro-5-fluoro-6-vinylpyrimidine | C6H4ClFN2 | 158.0047 | 2.1 |

This data is for related pyrimidine compounds and provides a reference for the types of properties predicted in silico. uni.luuni.lu

Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to complex challenges in chemistry. These technologies can be used to predict the outcomes of chemical reactions, design novel molecular structures with desired properties, and even control automated synthesis platforms. In the context of pyrimidine derivatives, AI/ML models could be trained on existing reaction data to devise new, efficient synthetic routes to compounds like this compound. Furthermore, generative models can design novel pyrimidine-based molecules optimized for specific biological targets, potentially uncovering innovative therapeutic candidates that might not be conceived through traditional medicinal chemistry approaches.

Biological Activity and Mechanistic Insights in Vitro Investigations

General Biological Significance of Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a fundamental heterocyclic structure found in nature as a key component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and other vital molecules. This widespread presence in biological systems has made the pyrimidine scaffold a "privileged structure" in drug discovery. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.

In oncology, the structural similarity of pyrimidine analogs to the natural nucleobases allows them to interfere with nucleic acid synthesis and repair, leading to the death of rapidly dividing cancer cells. This principle is exemplified by the long-standing clinical use of 5-Fluorouracil (B62378), a pyrimidine analog, in cancer chemotherapy. The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of targeted therapies that can inhibit specific enzymes or receptors crucial for cancer cell survival and proliferation. Researchers continuously explore novel pyrimidine derivatives to enhance efficacy, improve selectivity, and overcome drug resistance.

Anticancer Activity Mechanisms

Derivatives built upon a chloro-fluoro-phenylpyrimidine framework have been investigated for their potential as anticancer agents. The specific placement of chloro and fluoro groups on the pyrimidine ring, combined with a phenyl group, creates a chemical scaffold that can be further modified to interact with various biological targets involved in cancer progression. The following sections detail the in vitro mechanistic studies of compounds derived from this core structure.

Enzyme Inhibition Assays (e.g., Kinases: CDK6/9, ALK)

Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. Derivatives of the chloro-fluoropyrimidine scaffold have shown potent inhibitory activity against several key kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Cyclin-dependent kinases, particularly CDK6 and CDK9, are central to cell cycle regulation and transcriptional control. Inhibiting these kinases can halt cancer cell proliferation and induce cell death.

Dual CDK6/9 Inhibition: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed and evaluated as dual inhibitors of CDK6 and CDK9. nih.govresearchgate.net Intensive structural modifications led to the identification of a lead compound, compound 66 , which demonstrated balanced and potent inhibition of both CDK6 and CDK9, with good selectivity over other kinases like CDK2. nih.gov This dual inhibition effectively suppresses downstream signaling pathways controlled by these kinases. nih.govx-mol.net

CDK2/CDK9 Inhibition: In another study, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized. nih.gov Many of these compounds exhibited potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1, with the enzymatic inhibition levels correlating well with their cytotoxic effects on tumor cells. nih.gov

The table below summarizes the inhibitory activity of a representative compound from the 5-chloro-pyrimidine series against various kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

| Compound 66 | CDK9/cyclin T1 | 2.5 |

| CDK6/cyclin D3 | 11 | |

| CDK2/cyclin A | >1000 | |

| CDK4/cyclin D1 | 113 | |

| Data sourced from research on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. nih.gov |

Anaplastic Lymphoma Kinase (ALK) Inhibition: The anaplastic lymphoma kinase (ALK) is another important target, especially in certain types of lung cancer. Researchers have designed 2,4-dianilino-5-fluoropyrimidine derivatives to inhibit ALK. nih.gov Many of the synthesized compounds in this class demonstrated significant inhibitory activity against ALK in biochemical assays. nih.gov One of the most effective compounds, compound 6f , not only inhibited wild-type ALK but was also effective against crizotinib-resistant mutant versions of the enzyme. nih.gov

Receptor Binding Studies

While direct receptor binding data for 4-Chloro-5-fluoro-2-phenylpyrimidine itself is not prominently available, the mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the target enzyme. Molecular docking studies on related chloro- and fluoro-substituted pyrimidine derivatives confirm this interaction. For instance, docking simulations of 5-chloro-pyrimidine derivatives revealed that they bind effectively within the catalytic domains of CDK6 and CDK9. nih.gov Similarly, 5-fluoropyrimidine (B1206419) derivatives have been shown through docking studies to fit into the ATP-binding site of ALK and CDK9, providing a structural basis for their inhibitory activity. nih.govnih.gov These computational studies are crucial for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Cellular Assays for Proliferation, Viability, and Cytotoxicity

The anticancer potential of a compound is ultimately determined by its effect on cancer cells. A variety of in vitro assays are used to measure the ability of a compound to inhibit cell growth (antiproliferative activity) and to kill cancer cells (cytotoxicity). nih.gov

Fluorinated pyrimidines, in general, are known for their cytotoxic effects. nih.gov Studies on various cancer cell lines have demonstrated that derivatives based on the chloro- and fluoro-pyrimidine scaffold possess significant antiproliferative activity.

5-Chloro-pyrimidine Derivatives: The potent dual CDK6/9 inhibitor, compound 66 , was tested against a panel of cancer cell lines and showed significant growth inhibition. nih.gov

5-Fluoro-pyrimidine Derivatives: A series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines were evaluated for their antiproliferative effects against four human tumor cell lines using the sulforhodamine B (SRB) assay. Several compounds were identified as having potent cytotoxic effects, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar or submicromolar range. nih.gov Another study synthesized phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) , which displayed remarkable cytotoxic activity in human cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer cell lines, among others. nih.gov

The table below presents the growth inhibitory data for representative 5-fluoropyrimidine derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

| Compound 9g | A549 | Lung | 0.44 |

| HCT-116 | Colon | 0.28 | |

| MCF-7 | Breast | 0.30 | |

| K562 | Leukemia | 0.16 | |

| Compound 10c | HeLa | Cervical | 0.02 |

| KB | Nasopharyngeal | 0.02 | |

| MCF-7 | Breast | 0.26 | |

| HepG2 | Liver | 0.18 | |

| Data sourced from research on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines (Compound 9g) and 5-fluoro-2'-deoxyuridine phosphoramidates (Compound 10c). nih.govnih.gov |

These assays confirm that the chemical modifications on the pyrimidine core translate into potent anticancer effects at the cellular level. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which anticancer drugs exert their effects is by inducing apoptosis (programmed cell death) and by arresting the cell cycle, which prevents cancer cells from dividing.

Research on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives has shown that these compounds function by these very mechanisms. The lead compound 66 was found to inhibit cell proliferation by blocking cell cycle progression and triggering cellular apoptosis. nih.govresearchgate.netx-mol.net The inhibition of CDK6 disrupts the normal progression of the cell cycle, often causing an arrest in the G1 phase, while the inhibition of CDK9's transcriptional regulation function can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis. rsc.org This dual-action approach—halting proliferation and actively inducing cell death—is a hallmark of effective kinase inhibitors developed from the pyrimidine scaffold.

Overcoming Multidrug Resistance Mechanisms

A major challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become insensitive to a range of chemotherapeutic drugs. One of the most common causes of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes anticancer drugs from the cell. nih.gov

Derivatives of substituted pyrimidines have shown promise in overcoming P-gp-mediated MDR. nih.gov For example, pyrazolo[3,4-d]pyrimidines have been reported to reverse resistance to common chemotherapy agents by inhibiting P-gp. While specific studies on this compound are limited, related 2-heteroarylpyrimidine series have been shown to retain their capability to overcome multidrug resistance due to P-gp. This suggests that the pyrimidine core can be engineered to create compounds that not only have direct anticancer activity but can also act as MDR reversal agents, potentially re-sensitizing resistant tumors to conventional therapies. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy to enhance the potency and modulate the spectrum of activity.

Derivatives of 2-phenylpyrimidine (B3000279) are recognized for their antibacterial potential. Studies on related fluorinated pyrimidines have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, fluorinated pyrimidine analogues like 5-fluorouracil have been shown to inhibit biofilm formation in Escherichia coli by interfering with the de novo pyrimidine biosynthetic pathway, which in turn downregulates the expression of crucial adhesion factors. nih.gov

Research into pyrimidine derivatives containing a piperazine (B1678402) substituent has yielded compounds with potent activity against various Gram-positive bacteria, including drug-sensitive and drug-resistant strains of Staphylococcus aureus. nih.gov One study highlighted a derivative with a chloro-substituted pyrimidine ring (Compound 5) that exhibited superior antibacterial activity compared to its analogues, with Minimum Inhibitory Concentration (MIC) values of 1-2 µg/mL. nih.gov This suggests that the chloro group, as seen in this compound, is critical for this bioactivity. While many pyrimidine-based compounds show strong Gram-positive activity, efficacy against Gram-negative bacteria is often more limited. nih.gov

Table 1: In Vitro Antibacterial Activity of Representative Pyrimidine Derivatives

| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidine Derivative 7j | S. aureus (MRSA) | 0.25 - 1 | nih.gov |

| Pyrimidine Derivative 5 (Chloro-substituted) | Gram-positive bacteria | 1 - 2 | nih.gov |

| Cyclic Peptide RG5-1 | E. coli | 04 - 15 | nih.gov |

| 1,2,4-Triazine Derivative 3 | S. aureus | >100 | biointerfaceresearch.com |

| 1,2,4-Triazine Derivative 4 | P. aeruginosa | >100 | biointerfaceresearch.com |

This table presents data for related heterocyclic compounds to illustrate the potential antibacterial spectrum.

The 2-phenylpyrimidine scaffold is a promising framework for the development of novel antifungal agents. A significant body of research has focused on designing these derivatives as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. nih.gov The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises cell membrane integrity.

One study detailed the optimization of 2-phenylpyrimidine derivatives, leading to a compound (C6) that showed broad-spectrum antifungal activity against seven pathogenic fungal strains, with efficacy significantly superior to the first-line clinical drug fluconazole. nih.gov This highlights the inherent potential of the 2-phenylpyrimidine core structure.

Furthermore, fluorinated pyrimidines have a long history in antifungal therapy. The drug Flucytosine (5-fluorocytosine) acts as a potent antimetabolite. pharmacy180.com Inside the fungal cell, it is converted to 5-fluorouracil (5-FU), which then disrupts both DNA and protein synthesis by inhibiting thymidylate synthetase and being incorporated into fungal RNA. pharmacy180.com This dual mechanism underscores the effectiveness of incorporating fluorine into a pyrimidine ring to achieve antifungal effects.

Table 2: In Vitro Antifungal Activity of Representative Pyrimidine Derivatives

| Compound/Class | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Phenylpyrimidine C6 | C. albicans | ≤0.125 - 0.5 | nih.gov |

| 2-Phenylpyrimidine C6 | C. tropicalis | ≤0.125 | nih.gov |

| 2-Phenylpyrimidine C6 | C. neoformans | 0.5 | nih.gov |

| 5-phenylthio-2,4-bisbenzyloxypyrimidine | C. albicans | 128 | nih.gov |

| Flucytosine (Reference) | Candida spp. | Varies | pharmacy180.com |

This table includes data for related 2-phenylpyrimidine compounds to demonstrate the potential antifungal activity.

Pyrimidine analogues have been a key area of investigation for antiviral drug discovery. While direct studies on this compound are not available, research on related structures provides a basis for its potential in this area. For example, a series of 5-substituted 3'-fluoro (or chloro) dideoxynucleoside analogues were synthesized and evaluated for their activity against hepatitis B virus (HBV) and hepatitis C virus (HCV). [from initial search] A compound from this series, which incorporates both chloro and fluoro substitutions on the pyrimidine-like ring, demonstrated inhibitory effects against both viruses without significant cytotoxicity. [from initial search] This indicates that the combination of these specific halogens on a pyrimidine framework can be conducive to antiviral activity.

Anti-inflammatory Effects

Pyrimidine derivatives are widely explored for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β, IL-6), as well as signaling pathways like NF-κB. plos.org

One study on a complex pyrimidine carboxamide, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), which shares structural motifs with the subject compound, found it to be a potent blocker of voltage-gated sodium channels. nih.gov This activity was shown to be highly effective in animal models of inflammatory pain. nih.gov Other pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

In vitro assays using lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) are standard for evaluating anti-inflammatory potential. Compounds that inhibit the production of nitric oxide (NO), TNF-α, and various interleukins in these assays are considered promising candidates. plos.orgnih.gov Given the known activities of related pyrimidines, it is plausible that this compound could modulate these inflammatory pathways.

Table 3: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Class | Assay/Target | Result | Reference |

| 17-O-acetylacuminolide | TNF-α release (RAW264.7 cells) | IC50 = 2.7 µg/mL | plos.org |

| Farfarae Flos Extract (PR) | IL-6 Inhibition (RAW 264.7 cells) | Significant reduction | nih.gov |

| Pyrimidine Derivatives | COX-1 / COX-2 Inhibition | Moderate to high inhibition | mdpi.com |

| PPPA (Pyrimidine Carboxamide) | Voltage-gated Na+ channels | Potent state-dependent blocker | nih.gov |

This table shows the anti-inflammatory effects of various compounds to illustrate the mechanisms by which a pyrimidine derivative might act.

Larvicidal Activity

The control of mosquito populations, which are vectors for diseases like malaria and dengue fever, is a critical public health goal. Chemical larvicides are a key component of this strategy. frontiersin.orgfrontiersin.org While direct testing of this compound has not been reported, numerous studies have shown that complex heterocyclic organic molecules can be potent larvicides against species such as Aedes aegypti, Anopheles subpictus, and Culex quinquefasciatus. nih.govmdpi.com

For example, essential oils containing diverse chemical structures and synthetic 2-phenylpyridine (B120327) derivatives have demonstrated significant larvicidal and adulticidal activity. mdpi.commdpi.com The efficacy of these compounds often depends on their ability to interfere with crucial physiological processes in the larvae. Given its chemical complexity and the known bioactivity of the pyrimidine nucleus, this compound represents a valid candidate for screening in larvicidal bioassays.

Table 4: Larvicidal Activity of Various Chemical Agents Against Mosquito Larvae

| Agent/Compound | Mosquito Species | LC50 (mg/L or ppm) | Reference |

| Lantana involucrata Essential Oil | Aedes aegypti | 33.8 | mdpi.com |

| Lantana involucrata Essential Oil | Anopheles albitarsis | 41.7 | mdpi.com |

| 3-hydroxy-2-methyl-4H-pyran-4-one | Anopheles stephensi | 1.22 | frontiersin.org |

| Crude Fungal Metabolites | Anopheles stephensi | Dose-dependent mortality | frontiersin.org |

This table provides examples of larvicidal activities for various compounds, suggesting the potential for novel heterocyclic structures in this application.

Specific Biological Target Identification and Validation

Based on the activities observed in related compounds, several specific biological targets can be proposed for this compound. Validation of these interactions would require direct enzymatic or binding assays with the purified compound.

Lanosterol 14α-demethylase (CYP51): Based on strong evidence from related 2-phenylpyrimidine derivatives, this fungal enzyme is a primary candidate target for antifungal activity. nih.gov

Thymidylate Synthetase: As a fluorinated pyrimidine, the compound could potentially act as an antimetabolite by inhibiting this key enzyme in DNA synthesis, a mechanism established for drugs like flucytosine. pharmacy180.com

De Novo Pyrimidine Biosynthesis Pathway: Interference with this pathway is a known mechanism for the antibiofilm activity of fluoropyrimidines in bacteria. nih.gov

Voltage-Gated Sodium Channels: The activity of the structurally similar compound PPPA in inflammatory pain models points to these channels as a possible target for anti-inflammatory or analgesic effects. nih.gov

Protein Kinases: Various pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial in many diseases. Relevant kinases that could be targeted include IKKβ (involved in the NF-κB inflammatory pathway), plasmodial kinases like PfGSK3/PfPK6 (implying antiprotozoal potential), and Telomerase Reverse Transcriptase (TERT) (implying anticancer potential). plos.orgnih.govnih.gov

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a classic mechanism for anti-inflammatory pyrimidine derivatives. mdpi.com

The diverse potential of this compound, inferred from a rich body of literature on its structural components, marks it as a compelling scaffold for further investigation and development in medicinal chemistry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell. nih.govnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of proteins; when a drug molecule binds to its target protein, the protein's resistance to heat-induced denaturation increases. nih.govnih.gov This change in thermal stability can be measured to confirm direct interaction between the drug and the protein in a physiologically relevant setting, without the need for modifying the compound or the protein. nih.gov

The assay typically involves treating intact cells with the compound of interest, followed by heating the cells to various temperatures. researchgate.net After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified, often using techniques like Western blotting or mass spectrometry. cetsa.org An increase in the amount of soluble target protein in drug-treated cells compared to control cells at a given temperature indicates that the drug has bound to and stabilized the protein. nih.gov

As of the latest available scientific literature, no specific studies utilizing the Cellular Thermal Shift Assay (CETSA) for the compound This compound have been published. Therefore, no data tables or detailed research findings on its direct target engagement within cells using this method can be provided.

However, the utility of CETSA has been demonstrated for other fluoropyrimidine compounds, such as the well-known anticancer drug 5-fluorouracil (5-FU). nih.govki.se Research has employed CETSA to monitor the intracellular interaction of 5-FU's active metabolites with its primary target, thymidylate synthase (TYMS). nih.govresearchgate.net These studies have successfully quantified the target engagement of fluoropyrimidines, correlating the binding to TYMS with the subsequent cellular response. nih.govresearchgate.net For instance, isothermal dose-response format CETSA (ITDRF CETSA) has been used to determine the potency of compounds like floxuridine (B1672851) in stabilizing TYMS in intact cells, yielding EC50 values in the picomolar range. researchgate.net

The data from such studies on related compounds underscore the applicability of CETSA for elucidating the mechanism of action of pyrimidine-based molecules. Should research on This compound be undertaken, CETSA would be an invaluable tool for identifying its intracellular protein targets and confirming its mechanism of action.

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents (Chloro, Fluoro) on Biological Activity

The presence and nature of halogen atoms on the pyrimidine (B1678525) ring are critical determinants of biological activity. In many heterocyclic compounds, the inclusion of chlorine is known to enhance pharmacological and biological actions. researchgate.net The electron-withdrawing nature of chlorine can increase the lipophilicity of a molecule, potentially leading to better absorption and interaction with biological targets like proteins and enzymes. researchgate.net Over time, it has been observed that introducing a chlorine atom at specific positions in a biologically active molecule can significantly improve its intrinsic activity. eurochlor.org In some instances, the presence of a chlorine atom is essential for the compound's activity. eurochlor.org

Similarly, fluorine substitution can uniquely perturb biological and biochemical processes. nih.gov The high electronegativity of fluorine, combined with the strength of the carbon-fluorine (C-F) bond and its relatively small size, can significantly influence a molecule's properties. nih.gov For example, in the context of antifungal agents targeting the CYP51 enzyme, a fluorine substitution at the 3-position of a 2-phenylpyrimidine (B3000279) derivative was found to be crucial. This substitution allowed the compound to form favorable interactions with amino acid residues in the enzyme's active site, thereby restricting its conformation and enhancing its activity. nih.gov

In a series of halogenated pyrrolo[3,2-d]pyrimidines, a compound with two chlorine atoms (2,4-dichloro) demonstrated antiproliferative activity. nih.gov The introduction of other halogens, such as iodine, further enhanced this potency, highlighting the importance of halogenation at specific positions for cytotoxic effects. nih.gov Furthermore, studies on other pyrimidine derivatives have shown that compounds containing both 4-fluoro and 4-chloro groups can exhibit significant antibacterial and antifungal activities. nih.gov The interplay between different halogen substituents can thus be a key strategy in modulating the biological profile of pyrimidine-based compounds.

The following table summarizes the influence of halogen substitutions on the biological activity of certain pyrimidine derivatives.

| Compound/Derivative Series | Halogen Substituent(s) | Observed Effect on Biological Activity |

| 2-Phenylpyrimidine derivatives nih.gov | 3-Fluoro | Enhanced antifungal activity by interacting with enzyme active site residues. |

| Pyrrolo[3,2-d]pyrimidines nih.gov | 2,4-Dichloro | Exhibited antiproliferative activity against cancer cell lines. |

| Pyrrolo[3,2-d]pyrimidines nih.gov | C7-Iodo | Significantly enhanced antiproliferative potency compared to non-iodinated analogs. |

| Pyrimidine derivatives nih.gov | 4-Fluoro and 4-Chloro | Showed promising antibacterial and antifungal activities. |

| Diphenylpyrimidine derivatives nih.gov | 5-Chloro | More favorable for BTK inhibition than a fluoro substituent due to stronger hydrophobicity. |

Role of Phenyl Moiety Substitutions in Modulating Activity

Substitutions on the phenyl ring of 2-phenylpyrimidine derivatives play a pivotal role in fine-tuning their biological activity. The nature and position of these substituents can drastically alter the compound's interaction with its biological target.

For instance, in a series of 2-phenylpyrimidine coumarin (B35378) derivatives designed as potential telomerase inhibitors, the substitution pattern on the phenyl ring was critical for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net One of the most active compounds featured a 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl group, indicating that specific substitutions at the meta position of the phenyl ring are beneficial for activity. nih.govresearchgate.net

In the context of antifungal 2-phenylpyrimidine derivatives targeting CYP51, substitutions on the phenyl ring (referred to as ring B) were explored to occupy a hydrophobic cavity in the enzyme's active site. nih.gov Introducing halogen substituents at the 4-position of the phenyl ring led to a gradual increase in activity with increasing substituent size, with bromine showing the highest activity. nih.gov This suggests that both the electronic properties and the steric bulk of the substituent are important for optimal interaction with the target.

Furthermore, research on 2-phenylpyridine (B120327) derivatives has shown that substitutions at the 4-position of a central benzene (B151609) ring generally lead to more potent antiviral activities compared to substitutions at other positions. mdpi.com This underscores the importance of the substitution position on the phenyl moiety for achieving desired biological effects.

The table below illustrates the impact of various phenyl moiety substitutions on the biological activity of pyrimidine-based compounds.

| Compound Series | Phenyl Moiety Substitution | Effect on Biological Activity |

| 2-Phenylpyrimidine coumarins nih.govresearchgate.net | 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl) | Enhanced antiproliferative activity. |

| Antifungal 2-phenylpyrimidines nih.gov | 4-Bromo | Highest antifungal activity in the halogen series. |

| Antifungal 2-phenylpyrimidines nih.gov | 4-Iodo | Decreased activity compared to the bromo-substituted analog. |

| 2-Phenylpyridine derivatives mdpi.com | Substitution at position 4 | More potent antiviral activity. |

Impact of Substitutions at Pyrimidine Ring Positions (C2, C4, C5, C6)

Modifications at the C2, C4, C5, and C6 positions of the pyrimidine ring are fundamental in defining the structure-activity relationships of this class of compounds.

Substitutions at the C4 position have been shown to be critical for various biological activities. In a series of novel GPR119 agonists with a 4-amino-2-phenylpyrimidine scaffold, the amino group at C4 was a key feature for their activity.

The C5 position of the pyrimidine ring, where the fluoro substituent is located in the title compound, is also a key site for modification. In a study of diphenylpyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, it was found that a chloro substituent at the C5 position was more favorable for activity than a fluoro substituent. nih.gov This was attributed to the stronger hydrophobicity of chlorine, which was beneficial for binding to the target site. nih.gov This highlights how subtle changes in halogenation at this position can have a significant impact on biological function.

The C6 position can also be modified to modulate activity. For instance, in a series of 2-phenyl pyrimidine derivatives, the introduction of a chloro atom at the C6 position was part of the design strategy to develop novel potent BTK inhibitors. nih.gov

The following table provides examples of how substitutions at different positions of the pyrimidine ring affect biological activity.

| Pyrimidine Ring Position | Substituent | Compound Series | Observed Biological Effect |

| C2 | Phenyl | Thienopyrimidine-based inhibitors nih.gov | Essential part of the core structure for inhibitory activity. |

| C4 | Amino | 4-Amino-2-phenylpyrimidine derivatives | Key feature for GPR119 agonistic activity. |

| C5 | Chloro | Diphenylpyrimidine derivatives nih.gov | More favorable for BTK inhibition than fluorine. nih.gov |

| C6 | Chloro | 2-Phenyl pyrimidine derivatives nih.gov | Part of the design for potent BTK inhibitors. nih.gov |

Conformational Effects on Biological Function

The three-dimensional conformation of a molecule is a critical factor that dictates its interaction with biological targets and, consequently, its function. For 2-phenylpyrimidine derivatives, the spatial arrangement of the phenyl ring relative to the pyrimidine ring, as well as the orientation of various substituents, can significantly influence biological activity.

In some cases, the presence of specific substituents can induce a particular conformation that is favorable for binding to a target enzyme. For example, the two chlorine substituents in the antibiotic vancomycin (B549263) induce a specific conformation that is key to its inhibitory action on a bacterial enzyme. eurochlor.org This principle can be extrapolated to 4-Chloro-5-fluoro-2-phenylpyrimidine, where the halogen atoms likely play a role in defining a preferred conformation that enhances its biological activity.

Molecular modeling and conformational analysis of peptide analogues of α-melanotropin have shown that even with conformational restrictions, the peptide backbone can retain a significant amount of flexibility. arizona.edu This flexibility can be important for allowing the molecule to adapt its shape to fit into a binding site.

In the context of antifungal 2-phenylpyrimidine derivatives, molecular docking studies revealed that a 3-position fluorine substitution on the phenyl ring can form interactions with surrounding amino acid residues, which restricts the compound's conformation and enhances its activity. nih.gov This illustrates how a single substituent can have a profound effect on the molecule's three-dimensional structure and its biological function. Conversely, bulky groups can sometimes lead to steric clashes with amino acid residues in the target's binding pocket, which can reduce the compound's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mui.ac.ir These models help in predicting the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity. mui.ac.ir

Several QSAR studies have been conducted on pyrimidine derivatives to understand the structural requirements for various biological activities, such as anticancer and enzyme inhibitory effects. nih.govnih.govnih.govjapsonline.com These studies typically involve calculating a range of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.gov

For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors generated contour maps that visualized the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish biological activity. japsonline.com Such models can be invaluable in guiding the design of more potent and selective inhibitors.

In a QSAR analysis of halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, a model was developed that could predict the inhibitory activity with a high degree of accuracy. nih.gov The correlation coefficient for the training set was 0.9596, indicating a strong relationship between the selected molecular descriptors and the observed activity. nih.gov

Another 3D-QSAR study on 2-phenylpyrimidine analogues as selective PDE4B inhibitors also yielded a statistically significant model with a high correlation coefficient (R²=0.918). nih.gov This model provided insights into the pharmacophore requirements for potent inhibitory activity. nih.gov

The following table summarizes the findings from selected QSAR studies on pyrimidine derivatives.

| Compound Series | Biological Target/Activity | QSAR Model Type | Key Findings |

| Halogenated pyrimidine derivatives nih.gov | Human Dihydroorotate Dehydrogenase | Bee Algorithm based descriptor selection | High predictive accuracy (R² = 0.9596 for training set). nih.gov |

| 2-Phenylpyrimidine analogues nih.gov | PDE4B inhibitors | 3D-QSAR (Pharmacophore) | Statistically significant model (R² = 0.918) identifying key structural features. nih.gov |

| Pyrimidine derivatives japsonline.com | AXL kinase inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Generated contour maps to guide the design of new inhibitors. japsonline.com |

| Furopyrimidine and thienopyrimidine derivatives nih.govnih.gov | VEGFR-2 inhibitors | MLR and ANN | Nonlinear ANN model showed superior predictive power over linear MLR model. nih.govnih.gov |

Advanced Research Applications and Functionalization Strategies

Development as Chemical Probes for Biological System Investigations

The unique spectroscopic properties of the fluorine atom have positioned fluorinated organic molecules, including pyrimidine (B1678525) derivatives, as valuable tools for investigating biological systems. The fluorine-19 (¹⁹F) nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. biophysics.orgwikipedia.org The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, spanning a range of approximately 800 ppm. wikipedia.org This high sensitivity allows for the detection of subtle conformational changes in biomolecules, making fluorinated compounds effective probes. biophysics.org

While direct studies on 4-Chloro-5-fluoro-2-phenylpyrimidine as a biological probe are not extensively documented in the reviewed literature, the principles governing the use of simpler fluorinated pyrimidines like 5-fluorouracil (B62378) provide a strong basis for its potential application. mdpi.comnih.gov The presence of the fluorine atom at the 5-position of the pyrimidine ring in this compound makes it a candidate for ¹⁹F NMR-based studies. Upon incorporation into or interaction with a biological system, changes in the local environment of the fluorine atom would be reflected as distinct shifts in the ¹⁹F NMR spectrum, providing insights into molecular interactions and structural dynamics. biophysics.orgnih.gov

Key Attributes of Fluorinated Pyrimidines as Probes:

| Property | Significance in Biological Investigations | Supporting Evidence |

| High ¹⁹F NMR Sensitivity | Allows for the detection of low concentrations of the probe and subtle environmental changes. | The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org |

| Wide Chemical Shift Range | Minimizes signal overlap and provides high-resolution data on molecular interactions. wikipedia.org | The chemical shift dispersion is greater than that for proton NMR. wikipedia.org |

| Minimal Steric Perturbation | The fluorine atom is relatively small, often leading to minimal disruption of the native biological structure. | Single 5-fluoro substitutions in DNA/RNA double helices result in comparable thermodynamic stabilities to unmodified versions. mdpi.com |

| 100% Natural Abundance | No isotopic enrichment is required, simplifying experimental procedures. biophysics.orgwikipedia.org | ¹⁹F is a monoisotopic nucleus. wikipedia.org |

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy to enhance the detection and separation of analytes. hta-it.com Many organic molecules, including certain pyrimidine derivatives, may lack the necessary chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection), resulting in poor sensitivity. hta-it.comnih.gov Derivatization involves chemically modifying the analyte to introduce a group that is readily detectable, thereby improving the analytical performance. hta-it.comnih.gov

The compound this compound possesses a reactive chlorine atom at the 4-position of the pyrimidine ring. This site is susceptible to nucleophilic substitution reactions, making the molecule a prime candidate for pre-column derivatization in HPLC analysis. academicjournals.org By reacting it with a suitable derivatizing agent containing a chromophoric or fluorophoric moiety, its detectability can be significantly increased.

For example, reagents containing naphthyl, dansyl, or benzoyl groups are commonly used to introduce fluorescent or UV-active tags onto molecules with reactive functional groups. nih.gov The derivatization of this compound could proceed by replacing the chlorine atom with a nucleophilic derivatizing agent, leading to a new, more easily detectable compound. This approach is particularly useful for quantifying low levels of the compound in complex matrices, such as biological samples. nih.govchromforum.org

Common Derivatization Strategies for HPLC:

| Derivatization Approach | Target Functional Group | Enhancement |

| Acylation | Amines, Alcohols, Phenols | UV absorbance, Fluorescence |

| Alkylation/Arylation | Thiols, Amines | UV absorbance, Fluorescence |

| Fluorescent Tagging | Amines, Carboxylic Acids, Alcohols | High-sensitivity fluorescence detection |

The derivatization not only enhances sensitivity but can also improve the chromatographic properties of the analyte, leading to better separation from other components in a mixture. For instance, converting a polar analyte into a less polar derivative can improve its retention and peak shape in reversed-phase HPLC.

Co-crystallization for Solid-State Engineering and Controlled Release Mechanisms

Co-crystallization has emerged as a significant technique in solid-state engineering, particularly within the pharmaceutical industry, to modify the physicochemical properties of active pharmaceutical ingredients (APIs). acs.orgnih.gov Co-crystals are multicomponent crystalline materials where at least two different molecules, an API and a coformer, are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding. acs.orgnih.gov This approach allows for the tuning of properties like solubility, dissolution rate, stability, and bioavailability without altering the chemical structure of the API itself. nih.gov

Pyrimidine derivatives are known to form co-crystals with various coformers. acs.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating the formation of supramolecular synthons with suitable coformer molecules that can act as hydrogen bond donors (e.g., carboxylic acids). acs.orggoogle.com

For this compound, the pyrimidine core presents potential hydrogen bond acceptor sites. Although the chlorine and fluorine substituents are primarily electron-withdrawing, the ring nitrogens can still participate in hydrogen bonding. The formation of co-crystals could be explored with various pharmaceutically acceptable coformers.

Potential Benefits of Co-crystallizing this compound:

| Property to be Modified | Potential Coformer Type | Mechanism of Action |

| Enhanced Aqueous Solubility | Hydrophilic coformers (e.g., dicarboxylic acids, sugars) | The coformer disrupts the crystal lattice of the parent compound and introduces more favorable interactions with water. nih.gov |

| Improved Dissolution Rate | Coformers that form weaker crystal lattices | A less stable crystal lattice requires less energy to break apart, leading to faster dissolution. nih.gov |

| Increased Physical Stability | Coformers that form robust intermolecular interactions | Strong and well-defined hydrogen bonding networks can lead to more stable crystalline forms. acs.org |

| Controlled Release | Hydrophobic coformers or polymeric coformers | The coformer can modulate the rate at which the active molecule is released from the solid form. google.com |

The process of co-crystal design often involves a systematic screening of potential coformers and crystallization conditions. nih.gov Techniques such as solution crystallization, grinding, or slurry conversion are commonly employed to prepare co-crystals. nih.gov The resulting solid phases are then characterized using methods like X-ray diffraction, differential scanning calorimetry, and spectroscopy to confirm the formation of a new crystalline phase.

Exploration in Material Science for Electronic Properties

Pyrimidine derivatives are recognized for their valuable electronic properties and have been extensively investigated for applications in material science, particularly in the field of organic electronics. nih.govgoogle.com The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it an excellent electron-accepting moiety. nih.gov This property is highly desirable for constructing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govnih.gov

The structure of this compound incorporates several key features that suggest its potential for use in electronic materials. The phenyl group attached at the 2-position contributes to the π-conjugated system, which is essential for charge transport. nih.gov The electron-withdrawing nature of the pyrimidine ring is further enhanced by the presence of the chloro and fluoro substituents. These halogen atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Theoretical and experimental studies on similar substituted aromatic and heteroaromatic systems have shown that the type and position of substituent groups can significantly tune the electronic properties. rsc.org For instance, halogen substitution is a common strategy to lower LUMO energy levels, which can facilitate electron injection and transport in electronic devices. rsc.org

Potential Roles of this compound in Organic Electronics:

| Application Area | Potential Function | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport layer (ETL) material or host for phosphorescent emitters. | The electron-deficient pyrimidine core facilitates electron transport. nih.govgoogle.com |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. | The combination of the pyrimidine ring and electron-withdrawing substituents promotes n-type (electron) charge transport. nih.gov |

| Organic Photovoltaics (OPVs) | Electron acceptor (non-fullerene acceptor) material. | The tunable HOMO/LUMO levels could be engineered to match with a suitable donor material for efficient charge separation. |

The synthesis of various derivatives based on the this compound scaffold would allow for a systematic investigation into the structure-property relationships. By replacing the chlorine atom with different functional groups, researchers can fine-tune the electronic and physical properties to optimize performance in specific device architectures. nih.gov

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is paramount in modern drug discovery. Future research should prioritize the exploration of novel synthetic routes to 4-Chloro-5-fluoro-2-phenylpyrimidine and its derivatives that are both scalable and sustainable.

Current synthetic approaches often rely on traditional multi-step procedures which may involve harsh reagents and generate significant waste. Future investigations could focus on:

Catalytic C-H Activation: Direct C-H functionalization of the phenyl ring or the pyrimidine (B1678525) core would offer a more atom-economical approach to introduce diverse substituents, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology can enhance reaction efficiency, safety, and scalability. Continuous flow processes could enable better control over reaction parameters, leading to higher yields and purity of the final products.

Biocatalysis: Employing enzymes for specific transformations, such as regioselective halogenation or hydroxylation, could provide a greener alternative to conventional chemical methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Synthesis | Well-established procedures. | Multi-step, potential for low overall yield, use of hazardous reagents. |

| Catalytic C-H Activation | High atom economy, reduced waste. | Catalyst cost and stability, regioselectivity control. |

| Flow Chemistry | Improved safety, scalability, and control. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While various biological activities have been reported for phenylpyrimidine derivatives, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should aim to elucidate the precise molecular targets and binding interactions of this compound analogs.

Key areas of investigation include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of bioactive derivatives.

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of the compound in complex with its biological target to visualize the binding mode and key interactions. This can reveal how the chloro, fluoro, and phenyl groups contribute to binding affinity and selectivity.

Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound-target interaction.

For instance, studies on related 2-phenylpyrimidine (B3000279) derivatives have identified CYP51 as a potential antifungal target. nih.govnih.gov Future work could explore if this compound derivatives also target this enzyme and how the specific substitutions influence inhibitory activity.

Advanced Computational Modeling for Predictive Design and Lead Optimization

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of new drug candidates. Advanced computational modeling can be leveraged to predict the biological activity and pharmacokinetic properties of novel this compound derivatives.

Future computational studies should focus on:

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of a biological target to design molecules with high binding affinity and selectivity. This is particularly relevant if the molecular target is known.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of compounds with their biological activity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within the binding site of its target to understand the stability of the complex and the role of individual interactions over time.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like profiles.

Diversification of Chemical Space for the Discovery of Novel Bioactive Scaffolds

The this compound core offers numerous opportunities for chemical diversification to explore new regions of chemical space and discover novel bioactive scaffolds. The reactive chlorine at the 4-position is a key handle for introducing a wide array of substituents.

Strategies for diversification include:

Scaffold Hopping: Replacing the phenylpyrimidine core with other heterocyclic systems while retaining key pharmacophoric features. nih.govnih.gov This can lead to the discovery of novel intellectual property and improved drug-like properties.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target protein as starting points for building more potent lead compounds. The phenylpyrimidine core itself could serve as a starting fragment.

Diversity-Oriented Synthesis (DOS): Creating a library of structurally diverse molecules from a common starting material to broadly probe biological activity.

The following table illustrates potential modifications to the this compound scaffold:

| Position | Modification Strategy | Rationale |

| C4-Chloro | Nucleophilic substitution with various amines, alcohols, thiols. | Introduce diverse functional groups to modulate solubility, cell permeability, and target interactions. |

| C5-Fluoro | Retain for metabolic stability and electronic effects. | Fluorine can enhance binding affinity and block metabolic degradation. |

| C2-Phenyl | Substitution on the phenyl ring (e.g., with halogens, alkyl, alkoxy groups). | Fine-tune electronic and steric properties to optimize target binding. |

| N1/N3 | Alkylation or acylation. | Explore interactions with the protein backbone and modify physicochemical properties. |

Investigation of Emerging Biological Targets and Disease Pathways

While pyrimidine derivatives have been extensively studied in oncology and as antifungal agents, there is significant potential for their application in other therapeutic areas. nih.govnih.govnih.gov Future research should investigate the activity of this compound derivatives against emerging biological targets and disease pathways.

Potential new therapeutic areas include:

Neurodegenerative Diseases: Targeting kinases or other enzymes implicated in the pathology of Alzheimer's or Parkinson's disease.

Infectious Diseases: Exploring activity against novel targets in bacteria, viruses, and parasites. For example, trisubstituted pyrimidines have shown promise as antimalarial agents by inhibiting plasmodial kinases. nih.gov

Inflammatory Disorders: Investigating the modulation of inflammatory pathways, such as the PI3K/Akt/mTOR pathway, which has been targeted by other pyrimidine derivatives. nih.gov

A systematic screening of this compound derivatives against a broad panel of biological targets could uncover unexpected activities and open up new avenues for drug development.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-5-fluoro-2-phenylpyrimidine in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (gloves, goggles, lab coats), use of fume hoods for ventilation, and avoidance of skin contact. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Experimental setups involving volatile intermediates should employ sealed systems or gloveboxes .

Q. What synthetic routes are commonly employed for the preparation of this compound?